molecular formula C10H13NO4S B3080437 Methyl 4-[(methylsulfamoyl)methyl]benzoate CAS No. 1083378-91-9

Methyl 4-[(methylsulfamoyl)methyl]benzoate

Cat. No.: B3080437
CAS No.: 1083378-91-9
M. Wt: 243.28 g/mol
InChI Key: PGHFIWZSEIJVEG-UHFFFAOYSA-N
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Description

Methyl 4-[(methylsulfamoyl)methyl]benzoate is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol It is a derivative of benzoic acid, where the benzoate group is modified with a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(methylsulfamoyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with methylamine and sulfur dioxide. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up, with optimizations for yield and purity, to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(methylsulfamoyl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-[(methylsulfamoyl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(methylsulfamoyl)methyl]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methylsulfamoyl group may play a role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-[(methylsulfamoyl)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate group with a methylsulfamoyl group makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl 4-(methylsulfamoylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11-16(13,14)7-8-3-5-9(6-4-8)10(12)15-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHFIWZSEIJVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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